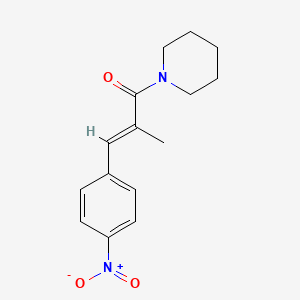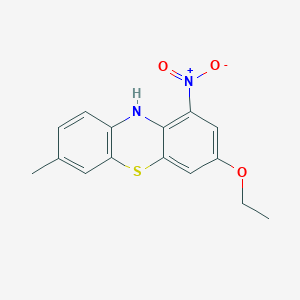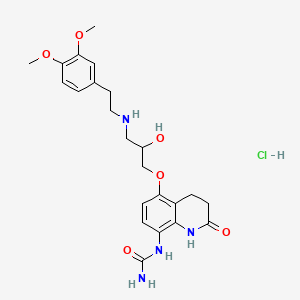![molecular formula C10H18O2S B14434473 3,3'-[Sulfanediylbis(methylene)]di(butan-2-one) CAS No. 75987-85-8](/img/structure/B14434473.png)
3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is an organic compound with the molecular formula C10H18O2S It is characterized by the presence of a sulfanediyl group (-S-) linking two butan-2-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) typically involves the reaction of butan-2-one with a sulfanediyl precursor. One common method is the condensation reaction between butan-2-one and a sulfanediyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanediyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfanediyl group can also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Sulfanediylbis(methylene)]dinonan-2-ol: Similar structure but with longer carbon chains.
3,3’-[Sulfanediylbis(methylene)]di(pentan-2-one): Similar structure with different alkyl groups.
Uniqueness
3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its versatility makes it valuable in multiple research and industrial applications.
Properties
CAS No. |
75987-85-8 |
|---|---|
Molecular Formula |
C10H18O2S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-methyl-4-(2-methyl-3-oxobutyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H18O2S/c1-7(9(3)11)5-13-6-8(2)10(4)12/h7-8H,5-6H2,1-4H3 |
InChI Key |
YTNKINVCQDJXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC(C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


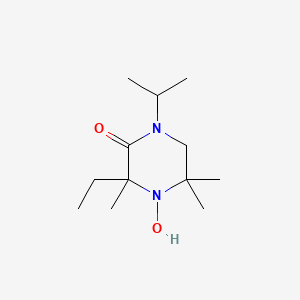
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)

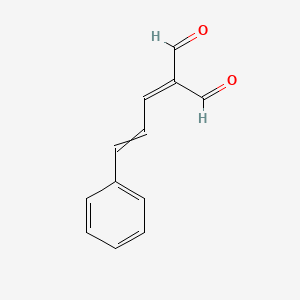
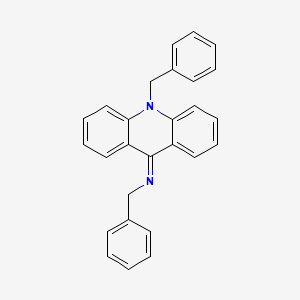
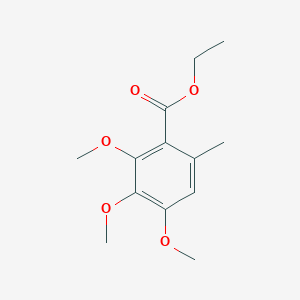
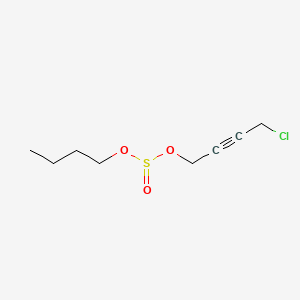
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)

![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
